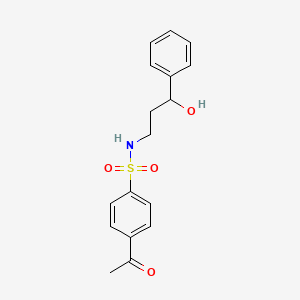

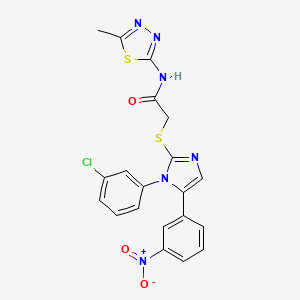

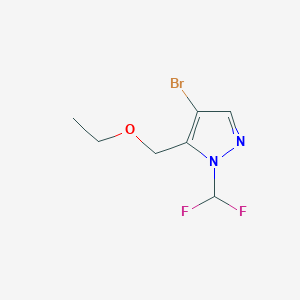

(5-phenylisoxazol-3-yl)methyl 9H-xanthene-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-phenylisoxazol-3-yl)methyl 9H-xanthene-9-carboxylate, also known as IXM, is a fluorescent dye that has been widely used in scientific research. It is a derivative of xanthene, a class of organic compounds that are known for their fluorescent properties. IXM is used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and gene expression.

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

A study by Wang et al. (2010) focused on synthesizing derivatives of 5-phenylisoxazole-3-carboxylic acid, analyzing their potential as xanthine oxidase inhibitors. The compounds demonstrated inhibitory potency in the micromolar/submicromolar range, with molecular modeling studies providing insights into their binding modes with xanthine oxidase, crucial for the design of non-purine inhibitors based on the 5-phenylisoxazole-3-carboxylic acid scaffold (Wang et al., 2010).

Photolytic Studies

Doppler et al. (1979) explored the photolysis of benzisoxazole and azido-acetophenone derivatives, revealing insights into the photolytic pathways and potential applications in understanding the photostability and photochemical behavior of similar compounds (Doppler et al., 1979).

Biological Activity of Derivatives

Kletskov et al. (2018) synthesized isoxazole and isothiazole derivatives of comenic acid, demonstrating a synergistic effect when combined with the antitumor drug Temobel in chemotherapy for brain tumors. This indicates the potential for developing novel chemotherapeutic agents based on these derivatives (Kletskov et al., 2018).

Photochemistry and Vibrational Spectra

Lopes et al. (2011) investigated the photochemistry and vibrational spectra of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, identifying low-energy conformers and photoproducts. This research contributes to the understanding of the photochemical properties of isoxazole derivatives, which can be relevant for material science and photostability studies (Lopes et al., 2011).

Novel Bioactivation Mechanism

Bylund et al. (2012) described a novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazole derivatives, offering insights into the metabolic pathways and potential risks associated with the formation of reactive metabolites. This knowledge is crucial for the development of safer pharmaceutical compounds (Bylund et al., 2012).

Propriétés

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c26-24(27-15-17-14-22(29-25-17)16-8-2-1-3-9-16)23-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)23/h1-14,23H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWLIANSPIKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-phenylisoxazol-3-yl)methyl 9H-xanthene-9-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2995454.png)

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)

![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)